Acid-PEG8-S-S-PEG8-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74O20S2/c39-37(40)1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-38(41)42/h1-36H2,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUZECNFRDBXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74O20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724312 | |

| Record name | 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontane-1,56-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

915.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873013-93-5 | |

| Record name | 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontane-1,56-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Acid-PEG8-S-S-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional, cleavable linker, Acid-PEG8-S-S-PEG8-acid. This molecule is of significant interest in the fields of bioconjugation and drug delivery due to its defined length, hydrophilic properties, and the presence of a bioreducible disulfide bond. This document will detail its chemical structure, physicochemical properties, and provide representative experimental protocols for its use.

Core Structure and Chemical Identity

This compound is a homobifunctional crosslinker featuring two polyethylene glycol (PEG) chains of eight ethylene glycol units each. These chains are linked together by a central disulfide bond. Each end of the molecule is terminated with a carboxylic acid group.

The systematic name for this compound is 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid.[1] The presence of the disulfide bond allows for cleavage of the linker under reducing conditions, a feature that is highly valuable for the controlled release of conjugated molecules within the intracellular environment.[2]

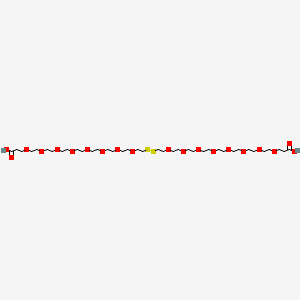

The structural formula can be represented as:

HOOC-(CH₂CH₂O)₈-CH₂CH₂-S-S-CH₂CH₂-(OCH₂CH₂)₈-COOH

A two-dimensional representation of the chemical structure is provided below:

Caption: 2D structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in biological systems, influencing its solubility, stability, and reactivity.

| Property | Value | Reference |

| CAS Number | 873013-93-5 | |

| Molecular Formula | C₃₈H₇₄O₂₀S₂ | [3] |

| Molecular Weight | ~915.11 g/mol | [3] |

| Appearance | White to light yellow powder or solid | [1] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, bioconjugation, and cleavage of this compound. These protocols are based on established chemical principles for similar PEGylated and disulfide-containing molecules.

Synthesis of this compound

A representative synthesis for this molecule involves the disulfide linkage of two thiol-terminated PEG8-acid molecules.

Materials:

-

Thiol-PEG8-acid[4]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stir plate and stir bar

-

Reaction vessel

-

Purification system (e.g., HPLC)

Protocol:

-

Dissolve Thiol-PEG8-acid in DMSO to create a concentrated stock solution.

-

Dilute the stock solution in PBS (pH 7.4) to the desired reaction concentration.

-

Allow the reaction to proceed at room temperature with gentle stirring for 24-48 hours. The disulfide bond will form via oxidation of the thiol groups.

-

Monitor the reaction progress using a suitable analytical technique, such as LC-MS, to observe the formation of the dimer.

-

Once the reaction is complete, purify the this compound product using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

Bioconjugation to Amine-Containing Biomolecules

The terminal carboxylic acid groups of this compound can be conjugated to primary amines (e.g., lysine residues on proteins) using carbodiimide chemistry.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Conjugation buffer (e.g., PBS or MES buffer, pH 6.0-7.5)[5]

-

Quenching buffer (e.g., Tris or glycine solution)[6]

-

Purification system (e.g., size exclusion chromatography, dialysis)

Protocol:

-

Activation of Carboxylic Acids:

-

Dissolve this compound, NHS, and EDC in the conjugation buffer. A molar ratio of 1:1.2:1.2 (Acid-PEG:NHS:EDC) is a good starting point.

-

Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

-

-

Conjugation to Biomolecule:

-

Add the activated this compound solution to the biomolecule solution in the conjugation buffer. The molar ratio of the linker to the biomolecule will depend on the desired degree of labeling and should be optimized.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-esters.

-

-

Purification:

-

Remove the excess linker and byproducts by purifying the bioconjugate using a suitable method such as size exclusion chromatography or dialysis.

-

Caption: Workflow for bioconjugation using this compound.

Cleavage of the Disulfide Bond

The disulfide bond can be cleaved using reducing agents, which is a key feature for drug delivery applications.

Materials:

-

Purified bioconjugate

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))[2]

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Dissolve the bioconjugate in the reaction buffer.

-

Add a sufficient molar excess of the reducing agent. For DTT, a concentration of 10-50 mM is typically used, while for the more stable TCEP, 1-5 mM is often sufficient.[2]

-

Incubate the reaction mixture at room temperature for 1-4 hours.

-

The cleavage can be monitored by analytical techniques such as SDS-PAGE (under reducing conditions) or LC-MS to confirm the release of the conjugated molecule.

Caption: Signaling pathway of disulfide bond cleavage.

Applications

This compound is a versatile tool for various bioconjugation applications where a defined spacer length and cleavable linkage are desired. Key applications include:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies. The disulfide bond is designed to be stable in circulation and cleaved within the reducing environment of the target cell, releasing the drug.

-

PROTACs (Proteolysis-Targeting Chimeras): This linker can connect a target protein-binding ligand and an E3 ligase-binding ligand, with the potential for intracellular release.

-

Drug Delivery Systems: Encapsulation of drugs within nanoparticles or liposomes can be achieved with surface modification using this linker for targeted delivery and controlled release.

-

Surface Modification: Immobilization of biomolecules onto surfaces for biosensors and other diagnostic applications.

Conclusion

This compound is a well-defined, homobifunctional, and cleavable crosslinker with significant potential in the development of advanced therapeutics and diagnostics. Its hydrophilic PEG chains improve the solubility and pharmacokinetic properties of the resulting conjugates, while the central disulfide bond provides a mechanism for controlled release in a reducing environment. The experimental protocols provided in this guide offer a starting point for researchers to utilize this versatile molecule in their specific applications. As with any bioconjugation strategy, optimization of reaction conditions is crucial to achieve the desired outcome.

References

- 1. 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic Acid 873013-93-5 | TCI AMERICA [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-ヘキサデカオキサ-28,29-ジチアヘキサペンタコンタン二酸 ジ-N-スクシンイミジル エステル ≥94% (oligomer purity) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thiol-PEG8-acid, 866889-02-3 | BroadPharm [broadpharm.com]

- 5. confluore.com [confluore.com]

- 6. axispharm.com [axispharm.com]

The Core Mechanism of Disulfide Cleavage in Acid-PEG8-S-S-PEG8-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism governing the cleavage of the disulfide bond within the Acid-PEG8-S-S-PEG8-acid linker. This bifunctional, reduction-sensitive linker is a critical component in advanced drug delivery systems, enabling the targeted release of therapeutic payloads within the specific reducing environment of the cell.

Introduction: The Role of Reducible Linkers in Drug Delivery

The efficacy of many targeted therapies hinges on the ability to release a drug at its intended site of action, minimizing off-target effects. Disulfide-based linkers, such as this compound, are designed to remain stable in the extracellular environment and circulation but to be rapidly cleaved within the cell. This selectivity is achieved by exploiting the significant difference in redox potential between the oxidizing extracellular space and the highly reducing intracellular environment. The cleavage of the disulfide bond liberates the conjugated therapeutic agent, allowing it to engage its intracellular target.

The Chemical Mechanism of Disulfide Cleavage

The cleavage of a disulfide bond (R-S-S-R') is a chemical reduction process that results in the formation of two individual thiols (R-SH and R'-SH). In a biological context, this reduction is primarily mediated by the tripeptide glutathione (GSH) through a process known as thiol-disulfide exchange.[1][2][3][4]

The reaction proceeds in two main steps:

-

Nucleophilic Attack: The thiolate anion of a glutathione molecule (GS⁻) acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the this compound linker. This forms a transient mixed disulfide between the linker and glutathione, and releases one of the PEGylated arms as a free thiol.

-

Resolution: A second glutathione molecule then attacks the sulfur atom of the mixed disulfide that is bonded to the original linker. This second nucleophilic attack releases the other PEGylated arm as a free thiol and results in the formation of oxidized glutathione (GSSG).

This two-step process effectively cleaves the linker and liberates any molecules conjugated to the terminal acid groups. The overall reaction is driven by the high intracellular concentration of GSH.

The Central Role of Glutathione (GSH)

Glutathione is the most abundant non-protein thiol in mammalian cells and is the key player in maintaining the intracellular reducing environment.[5][6] The significant concentration gradient of GSH between the intracellular and extracellular compartments is the fundamental driver for the selective cleavage of disulfide linkers like this compound.[5][7][8]

Glutathione Concentration Gradient

The disparity in GSH levels is a critical feature exploited in the design of reduction-sensitive drug delivery systems.[8][9]

| Compartment | Typical Glutathione (GSH) Concentration | References |

| Intracellular (Cytosol) | 1 - 10 mM | [5][7][10] |

| Extracellular (Plasma) | ~ 2 µM | [5] |

| Tumor Cells (Intracellular) | Often elevated, can be >10 mM | [10][11][12] |

This several orders of magnitude difference ensures that the disulfide bond remains largely intact in the bloodstream but is efficiently cleaved upon internalization into a cell.[7]

Elevated Glutathione in the Tumor Microenvironment

Many types of cancer cells exhibit an elevated level of intracellular glutathione compared to normal cells.[10][12][13] This is often a result of increased metabolic activity and the need to counteract higher levels of oxidative stress.[13][14] This elevated GSH concentration in tumors can enhance the cleavage rate of disulfide linkers, making them particularly effective for the targeted delivery of chemotherapeutics.[7][10][15]

Kinetics of Disulfide Cleavage

The rate of disulfide bond reduction is dependent on several factors:

| Factor | Description | References |

| GSH Concentration | The rate of cleavage is directly proportional to the concentration of GSH. Higher intracellular GSH levels lead to faster cleavage. The reaction can be second-order with respect to GSH.[16] | |

| Steric Hindrance | The accessibility of the disulfide bond to GSH molecules can affect the reaction rate. Bulky substituents near the S-S bond can slow down the cleavage process.[17][18] | |

| pH | The reaction rate is pH-dependent as it relies on the thiolate anion (GS⁻) form of glutathione, which is more prevalent at higher pH values. | [19] |

| Reactivity of Thiol Agent | Different thiol-containing reducing agents exhibit different reaction rates. For instance, dithiothreitol (DTT) is generally a more potent reducing agent than glutathione in in vitro assays. The order of reactivity is often DTT > cysteine ≈ glutathione.[20] |

Experimental Protocols for Studying Disulfide Cleavage

Several established methods can be employed to quantify the cleavage of disulfide bonds and the subsequent release of a conjugated payload.

Quantification of Free Thiols (Ellman's Assay)

This colorimetric assay is a widely used method to measure the concentration of free thiol groups.

-

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ is a yellow-colored species with a maximum absorbance at 412 nm. The increase in absorbance is directly proportional to the concentration of free thiols.[21][22]

-

Methodology:

-

Prepare a solution of the disulfide-containing compound (e.g., this compound conjugated to a payload) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Initiate the cleavage by adding a reducing agent (e.g., 10 mM GSH to mimic intracellular conditions).

-

At various time points, take aliquots of the reaction mixture.

-

Add the aliquot to a solution of DTNB in buffer.

-

Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.

-

Calculate the concentration of free thiols using a standard curve prepared with a known thiol, such as cysteine.

-

HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the intact linker-drug conjugate from the cleaved components.

-

Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. The cleavage of the linker and release of the drug will result in new peaks in the chromatogram with different retention times.

-

Methodology:

-

Incubate the disulfide-linked conjugate in the presence and absence of a reducing agent (e.g., GSH or DTT).

-

At specified time intervals, quench the reaction (e.g., by acidification or rapid dilution).

-

Inject the samples into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence, depending on the payload).

-

Monitor the decrease in the peak area of the intact conjugate and the increase in the peak area(s) of the cleavage products over time.

-

Quantify the components by comparing peak areas to those of known standards.

-

Electrophoretic Analysis (SDS-PAGE)

For larger molecules conjugated via the linker (e.g., proteins or large peptides), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can visualize the cleavage.

-

Principle: SDS-PAGE separates molecules based on their molecular weight. Cleavage of a disulfide bond linking two molecules will result in the appearance of lower molecular weight bands on the gel.

-

Methodology:

-

Incubate the disulfide-linked conjugate with a reducing agent.

-

Prepare samples for electrophoresis under non-reducing conditions (i.e., without β-mercaptoethanol or DTT in the sample loading buffer). This is crucial to observe the cleavage that occurred during the initial incubation.

-

Run the samples on an SDS-PAGE gel.

-

Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.

-

Compare the band patterns of the samples incubated with and without the reducing agent. The appearance of lower molecular weight bands indicates cleavage.[23]

-

Visualizing the Process: From Circulation to Payload Release

The following diagrams illustrate the key mechanisms and workflows discussed in this guide.

Caption: Logical workflow of a disulfide-linked conjugate.

Caption: Two-step mechanism of disulfide cleavage by GSH.

Caption: Experimental workflow for HPLC-based cleavage analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nano-Drug Design Based on the Physiological Properties of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione-responsive nano-vehicles as a promising platform for targeted intracellular drug and gene delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Glutathione responsive polymers and their application in drug delivery systems - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Glutathione-responsive and -exhausting metal nanomedicines for robust synergistic cancer therapy [frontiersin.org]

- 11. Intracellular glutathione content of urothelial cancer in correlation to chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutathione Levels in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rem.bioscientifica.com [rem.bioscientifica.com]

- 15. researchgate.net [researchgate.net]

- 16. Catalysis of thiol/disulfide exchange: single-turnover reduction of protein disulfide-isomerase by glutathione and catalysis of peptide disulfide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hindered disulfide bonds to regulate release rate of model drug from mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. gbiosciences.com [gbiosciences.com]

- 23. books.rsc.org [books.rsc.org]

The Architect's Guide to Precision Strikes: A Technical Deep Dive into Redox-Responsive Linkers for Drug Delivery

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the intricate world of redox-responsive linkers, critical components in the design of next-generation targeted drug delivery systems. As the demand for therapies with enhanced efficacy and minimized off-target effects escalates, understanding the nuances of these intelligent molecular triggers is paramount. This document provides a core understanding of the various redox-responsive moieties, their mechanisms of action, quantitative performance data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

The Core Principle: Exploiting the Tumor's Redox Imbalance

The tumor microenvironment presents a unique biochemical landscape, distinct from that of healthy tissues. A key differentiator is the redox potential. The intracellular environment of cancer cells is highly reducing, with glutathione (GSH) concentrations reaching millimolar levels (2-10 mM), whereas the extracellular space and blood plasma are comparatively oxidizing, with GSH levels in the micromolar range (2-20 µM).[1] Conversely, many cancer cells exhibit elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), creating a state of oxidative stress.[2] This stark redox differential provides a precise trigger for the cleavage of appropriately designed chemical linkers, enabling the selective release of therapeutic payloads within the target cells.

A Comparative Analysis of Redox-Responsive Linkers

The choice of a redox-responsive linker is a critical determinant of a drug delivery system's stability, drug release kinetics, and overall therapeutic index. The most prominent classes of these linkers are disulfide, diselenide, and ROS-responsive moieties.

Disulfide Linkers: The Gold Standard

Disulfide bonds (–S–S–) are the most extensively studied and utilized redox-responsive linkers in drug delivery.[1][3] Their stability in the oxidizing environment of the bloodstream and their susceptibility to cleavage by the high intracellular concentrations of GSH make them ideal candidates for targeted therapies, particularly in the realm of antibody-drug conjugates (ADCs).[4][5]

The cleavage mechanism involves a thiol-disulfide exchange reaction with intracellular GSH, leading to the reduction of the disulfide bond and the release of the conjugated drug.[6] The stability and cleavage kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. For instance, the presence of adjacent alkyl groups can enhance serum stability but may hinder the rate of intracellular drug release.[4]

Diselenide Linkers: A More Sensitive Alternative

Diselenide bonds (–Se–Se–) have emerged as a promising alternative to disulfide linkers, exhibiting higher sensitivity to both reducing and oxidizing conditions.[7][8] The lower bond energy of the Se–Se bond (172 kJ/mol) compared to the S–S bond (268 kJ/mol) makes it more susceptible to cleavage.[7] This heightened sensitivity can translate to more rapid drug release within the target cell. Furthermore, diselenide bonds can be cleaved by both GSH and ROS, offering a dual-responsive release mechanism.[7][9]

ROS-Responsive Linkers: Targeting Oxidative Stress

The elevated levels of ROS in some tumor microenvironments provide another avenue for targeted drug release. ROS-responsive linkers are designed to be cleaved in the presence of species like H₂O₂.

-

Boronic Acid-Based Linkers: Arylboronic acids and their esters can be oxidized by H₂O₂, leading to the cleavage of a C–B bond and subsequent release of the payload.[10] This strategy offers a distinct advantage in targeting tumors characterized by high oxidative stress.

-

Thioketal Linkers: These linkers are stable under normal physiological conditions but are readily cleaved by ROS into ketone and thiol byproducts, triggering drug release.[11]

Quantitative Comparison of Linker Performance

To facilitate the selection of the most appropriate linker for a given application, the following tables summarize key quantitative data on their performance characteristics.

| Linker Type | Stimulus | Concentration for Cleavage | Cleavage Rate/Drug Release | Plasma Stability | Reference |

| Disulfide | GSH | 1-10 mM | Can be tuned by steric hindrance | Generally high, but can be susceptible to thiol exchange | [4] |

| DTT | 10-50 µM | Faster than with GSH | - | [4] | |

| Diselenide | GSH | 1-10 mM | Generally faster than disulfide | Lower than disulfide | [7][9] |

| H₂O₂ | 100 µM - 1 mM | Efficient cleavage | Susceptible to oxidation | [7] | |

| Boronic Ester | H₂O₂ | 100 µM - 1 mM | Rapid release | Generally stable | [12] |

| Thioketal | ROS (e.g., ¹O₂) | Variable | Efficient cleavage upon ROS generation | Stable in the absence of ROS | [11] |

Table 1: Comparative Cleavage Conditions and Stability of Redox-Responsive Linkers.

| Drug Delivery System | Linker Type | Drug | In Vitro Release (Stimulus) | Time (h) | Cumulative Release (%) | Reference |

| Doxorubicin Micelles | Disulfide | Doxorubicin | 10 mM GSH | 48 | ~60 | [7] |

| Doxorubicin Micelles | Diselenide | Doxorubicin | 10 mM GSH | 48 | >60 | [7] |

| Doxorubicin Micelles | Diselenide | Doxorubicin | 100 mM H₂O₂ | 48 | ~70 | [7] |

| Paclitaxel Prodrug | Disulfide | Paclitaxel | 5 mg/mL GSH | 120 | 72.1 | [13] |

| Gemcitabine Micelles | Disulfide | Gemcitabine | 10 mM GSH | 24 | ~93.1 | [14] |

Table 2: Representative In Vitro Drug Release Data from Redox-Responsive Systems.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of redox-responsive drug delivery systems.

Synthesis of a Disulfide-Containing Linker and Conjugation to a Drug

This protocol outlines a general procedure for synthesizing a drug-linker conjugate featuring a disulfide bond.

-

Synthesis of the Linker:

-

React a thiol-containing molecule (e.g., cystamine) with a heterobifunctional crosslinker containing a reactive group for drug conjugation (e.g., an N-hydroxysuccinimide ester) in an appropriate organic solvent.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purify the resulting disulfide-containing linker by column chromatography.

-

-

Drug Conjugation:

-

Dissolve the purified linker and the drug (containing a complementary functional group, e.g., an amine) in a suitable solvent.

-

Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)) if forming an amide bond.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Purify the final drug-linker conjugate using high-performance liquid chromatography (HPLC).

-

Characterize the conjugate by NMR, MS, and FT-IR spectroscopy.[13]

-

Preparation of Redox-Responsive Nanoparticles

This protocol describes the formulation of self-assembled nanoparticles from an amphiphilic polymer containing a redox-responsive linker.

-

Polymer Synthesis: Synthesize an amphiphilic block copolymer where the hydrophobic and hydrophilic blocks are connected via a redox-responsive linker (e.g., disulfide or diselenide).

-

Nanoparticle Formulation:

-

Dissolve the amphiphilic polymer in a water-miscible organic solvent (e.g., dimethylformamide or tetrahydrofuran).

-

Add this solution dropwise to a vigorously stirring aqueous solution.

-

The polymer will self-assemble into micelles or nanoparticles.

-

Remove the organic solvent by dialysis against water.

-

-

Drug Loading:

-

For hydrophobic drugs, dissolve the drug along with the polymer in the organic solvent before the nanoprecipitation step.

-

Determine the drug loading content and encapsulation efficiency by dissolving a known amount of lyophilized nanoparticles in an organic solvent, and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.

-

In Vitro Drug Release Study

This protocol details a common method for evaluating the redox-responsive release of a drug from a nanocarrier.

-

Preparation:

-

Prepare a solution of the drug-loaded nanoparticles in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Divide the solution into two groups: one with a reducing agent (e.g., 10 mM GSH) and a control group without.

-

-

Dialysis:

-

Place a known volume of each nanoparticle solution into a dialysis bag with a molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the nanoparticles.

-

Immerse the dialysis bags in a larger volume of the corresponding buffer (with or without the reducing agent) at 37°C with gentle stirring.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer.

-

Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).[14][15]

-

Calculate the cumulative drug release as a percentage of the total drug loaded in the nanoparticles.

-

Visualizing the Pathways and Processes

Diagrammatic representations are essential for conceptualizing the complex biological and experimental workflows involved in redox-responsive drug delivery.

Figure 1: Cellular Signaling Pathway for Redox-Responsive Drug Release.

Figure 2: Experimental Workflow for Developing Redox-Responsive Drug Delivery Systems.

Conclusion and Future Perspectives

Redox-responsive linkers are at the forefront of innovations in targeted drug delivery. The ability to exploit the unique redox signature of the tumor microenvironment offers a powerful strategy to enhance therapeutic efficacy while minimizing systemic toxicity. Disulfide and diselenide linkers have demonstrated significant promise, with a growing interest in ROS-responsive moieties for specific cancer subtypes.

Future research will likely focus on the development of multi-responsive systems that can be triggered by a combination of stimuli, such as redox potential and pH, for even greater targeting specificity. Furthermore, the design of linkers with finely tunable cleavage kinetics will enable the optimization of drug release profiles for different therapeutic agents and disease states. As our understanding of the complex interplay of redox signaling in cancer progresses, so too will our ability to design more intelligent and effective drug delivery systems.

References

- 1. d-nb.info [d-nb.info]

- 2. Recent advances in redox-responsive nanoparticles for combined cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ROS‐responsive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of Glutathione-Responsive Paclitaxel Prodrug Based on Endogenous Molecule of L-Glutathione Oxidized for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Preparation, characterization, and biodistribution of glutathione PEGylated nanoliposomal doxorubicin for brain drug delivery with a post-insertion approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heterobifunctional Crosslinkers with Acid Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable tools in modern biochemistry, proteomics, and drug development. These reagents possess two distinct reactive moieties, enabling the covalent linkage of two different functional groups on biomolecules. This guide focuses on a specific and versatile class of these linkers: those that incorporate a carboxylic acid group or its activated ester form. The presence of this acidic functionality provides unique advantages, including the potential for water solubility, a site for further chemical modification, and the ability to interact with specific biological environments.

This technical guide provides a comprehensive overview of heterobifunctional crosslinkers featuring acid groups. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize these powerful reagents in their work. We will delve into their core chemistry, applications, and provide detailed experimental workflows, quantitative data, and visualizations to facilitate a deeper understanding of their utility.

Core Concepts: Chemistry of Acid-Containing Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers with an acid group typically feature a spacer arm separating two different reactive ends. One end is often an amine-reactive N-hydroxysuccinimide (NHS) ester, which is derived from a carboxylic acid, while the other end targets a different functional group, most commonly a sulfhydryl group via a maleimide moiety. The inherent carboxylic acid within the NHS ester structure is fundamental to its reactivity. Additionally, some crosslinkers possess a terminal carboxylic acid group, offering a handle for subsequent conjugation reactions.

The general reaction scheme involves a two-step process:

-

Activation of the first molecule: The more labile reactive group of the crosslinker (often the NHS ester) is reacted with the first biomolecule (e.g., a protein with accessible primary amines).

-

Conjugation to the second molecule: After removing the excess unreacted crosslinker, the modified first biomolecule, now bearing the second reactive group of the crosslinker (e.g., a maleimide), is introduced to the second biomolecule containing the complementary functional group (e.g., a free sulfhydryl).

A key feature of some of these crosslinkers is the inclusion of a sulfonate group on the succinimide ring (e.g., Sulfo-SMCC), which dramatically increases water solubility and allows for reactions to be performed in aqueous buffers without the need for organic solvents that can denature proteins.[1]

Quantitative Data of Common Heterobifunctional Crosslinkers with Acid Groups

The selection of an appropriate crosslinker is critical for successful bioconjugation and is dictated by factors such as the required distance between the conjugated molecules, the solubility of the reagent, and the desired reactivity. The following tables summarize the key quantitative properties of several common heterobifunctional crosslinkers that either contain a carboxylic acid derivative or are used in conjunction with carboxyl-activating chemistry.

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Solubility |

| SMCC | NHS ester, Maleimide | 8.3 | 334.32 | Insoluble in water; Soluble in DMSO, DMF |

| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | 436.37 | Water-soluble (~10 mM) |

| SM(PEG)₂ | NHS ester, Maleimide | 17.6 | 525.5 | Soluble in organic solvents; limited water solubility |

| SM(PEG)₄ | NHS ester, Maleimide | 24.9 | 613.6 | Soluble in organic solvents; limited water solubility |

| SM(PEG)₆ | NHS ester, Maleimide | 32.2 | 701.7 | Soluble in organic solvents; increased water solubility |

| SM(PEG)₈ | NHS ester, Maleimide | 39.5 | 789.8 | Soluble in organic solvents; increased water solubility |

| SM(PEG)₁₂ | NHS ester, Maleimide | 54.1 | 966.0 | Water-soluble |

| SM(PEG)₂₄ | NHS ester, Maleimide | 95.2 | 1394.55 | Water-soluble |

| NHS-PEG₄-Acid | NHS ester, Carboxylic Acid | 17.6 | 405.38 | Soluble in organic solvents; limited water solubility |

| Maleimide-PEG₄-Acid | Maleimide, Carboxylic Acid | 17.6 | 357.34 | Soluble in organic solvents; limited water solubility |

| Crosslinker Chemistry | Reactive Groups Targeted | Key Reagents | Characteristics |

| EDC/NHS Chemistry | Carboxyls, Primary Amines | EDC, NHS or Sulfo-NHS | "Zero-length" crosslinking; activates carboxyl groups to react with primary amines. |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinkers with acid groups.

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryl groups (Protein-SH).

Materials:

-

Protein-NH₂ in amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)

-

Protein-SH in a suitable buffer (e.g., PBS, pH 6.5-7.0)

-

Sulfo-SMCC

-

Anhydrous DMSO or DMF (if using SMCC)

-

Desalting columns

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 10 mM L-cysteine)

Procedure:

-

Preparation of Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in water to a concentration of 10 mg/mL.[2]

-

Activation of Protein-NH₂:

-

Removal of Excess Crosslinker:

-

Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.2).[3]

-

-

Conjugation to Protein-SH:

-

If necessary, reduce disulfide bonds in Protein-SH to generate free sulfhydryls using a reducing agent like TCEP, followed by removal of the reducing agent.

-

Immediately add the desalted, maleimide-activated Protein-NH₂ to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired conjugate.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

-

-

Quenching the Reaction (Optional):

-

To quench any unreacted maleimide groups, add a final concentration of 1 mM L-cysteine and incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and quenching reagents.

-

Protocol 2: Antibody-Drug Conjugation (ADC) using SMCC

This protocol outlines the preparation of an ADC by conjugating a thiol-containing drug to a monoclonal antibody.

Materials:

-

Monoclonal antibody (1-10 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)[5]

-

SMCC

-

Anhydrous DMSO

-

Thiol-containing cytotoxic drug

-

Desalting columns

-

L-cysteine or N-acetylcysteine for quenching

Procedure:

-

Antibody Modification with SMCC:

-

Prepare a fresh 10 mM stock solution of SMCC in anhydrous DMSO.

-

Add a 5- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[5]

-

Incubate for 1-2 hours at room temperature with gentle stirring.

-

-

Removal of Excess SMCC:

-

Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5).

-

-

Conjugation with Thiol-Containing Drug:

-

Immediately add the thiol-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the available maleimide groups is recommended.[5]

-

Incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

-

Quenching the Reaction:

-

Add L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM to quench unreacted maleimide groups. Incubate for an additional 15-30 minutes.[5]

-

-

Purification of the ADC:

-

Purify the ADC to remove unreacted drug and protein aggregates using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Collect and pool the fractions corresponding to the monomeric ADC.[5]

-

Protocol 3: Immobilization of a Peptide to a Carboxylated Surface using EDC/Sulfo-NHS

This protocol describes the covalent immobilization of an amine-containing peptide to a surface with carboxyl groups.

Materials:

-

Carboxylated surface (e.g., sensor chip, beads)

-

Amine-containing peptide

-

Activation Buffer: 50 mM MES, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5

-

Washing Buffer: PBS with 0.05% Tween-20

Procedure:

-

Surface Preparation:

-

Wash the carboxylated surface with the activation buffer.

-

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and Sulfo-NHS in activation buffer (e.g., 0.4 M EDC and 0.1 M Sulfo-NHS).

-

Mix the EDC and Sulfo-NHS solutions and immediately add to the carboxylated surface.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Washing:

-

Remove excess EDC and Sulfo-NHS by washing the surface 2-3 times with coupling buffer.

-

-

Peptide Immobilization:

-

Dissolve the amine-containing peptide in the coupling buffer at the desired concentration.

-

Add the peptide solution to the activated surface.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching Unreacted Sites:

-

Remove the peptide solution and add the quenching solution to block any remaining active NHS-ester sites.

-

Incubate for 15-30 minutes at room temperature.

-

-

Final Washing:

-

Wash the surface thoroughly with the washing buffer to remove non-covalently bound peptide and quenching reagents.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Crosslinking is a powerful technique to study protein-protein interactions within signaling pathways. By covalently linking interacting partners, transient interactions can be captured and identified. The following diagrams illustrate two key signaling pathways where heterobifunctional crosslinkers can be employed to elucidate protein complex formation.

Caption: A simplified diagram of the TNF receptor 1 (TNFR1) signaling pathway leading to NF-κB activation.

Caption: A simplified diagram of the EGFR signaling pathway via the MAPK/ERK cascade.

Experimental Workflow Diagram

Crosslinking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions on a large scale. The following diagram illustrates a general workflow for an XL-MS experiment.

Caption: A general experimental workflow for identifying protein-protein interactions using XL-MS.

Conclusion

Heterobifunctional crosslinkers containing acid groups are versatile and powerful reagents for a wide range of applications in research and drug development. Their unique chemical properties, particularly the ability to introduce water solubility and provide a handle for further modifications, make them highly valuable. By understanding the core chemical principles, leveraging the quantitative data on their physical properties, and meticulously following optimized experimental protocols, researchers can successfully employ these crosslinkers to create novel bioconjugates, elucidate complex biological pathways, and develop next-generation therapeutics. This guide provides a solid foundation for the effective application of these essential tools in the ever-evolving landscape of life sciences.

References

Stability of Disulfide Linkers at Physiological pH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disulfide linkers are a cornerstone in the design of advanced bioconjugates, particularly antibody-drug conjugates (ADCs), offering a selectively cleavable bond that is stable in systemic circulation but labile within the reducing environment of target cells. This guide provides a comprehensive technical overview of the factors governing the stability of disulfide linkers at physiological pH, methods for its assessment, and the underlying chemical principles.

The Chemistry of Disulfide Bonds and their Physiological Environment

Disulfide bonds are covalent linkages formed from the oxidation of two thiol groups.[1][2] The stability of these bonds is highly dependent on the local redox environment. At physiological pH (~7.4), the extracellular environment, such as blood plasma, is relatively oxidizing, which helps maintain the integrity of disulfide linkers.[3][4] In stark contrast, the intracellular environment is highly reducing due to a significant concentration gradient of glutathione (GSH), a tripeptide thiol.[1][2][5]

The concentration of GSH is approximately 1-10 mM in the cytosol, whereas in the blood, the concentration of the most abundant reactive thiol, cysteine, is only around 8-11 µM.[6][7] This dramatic difference in reducing potential is the fundamental principle behind the use of disulfide linkers in targeted drug delivery.[4][7] The cleavage of a disulfide bond by a thiol, such as GSH, occurs via a thiol-disulfide exchange reaction, a type of SN2 reaction where a thiolate anion acts as the nucleophile.[1][8]

Quantitative Analysis of Disulfide Linker Stability

The stability of disulfide linkers is a critical parameter influencing the efficacy and safety of bioconjugates. Premature cleavage in circulation can lead to off-target toxicity, while insufficient cleavage at the target site can diminish therapeutic efficacy.[6] The stability is often quantified by the half-life (t½) of the conjugate in plasma or in the presence of reducing agents.

Impact of Steric Hindrance on Stability

Introducing steric hindrance around the disulfide bond is a common strategy to enhance its stability in plasma.[9][10][11] Bulky substituents adjacent to the disulfide linkage can shield it from nucleophilic attack by circulating thiols, thereby prolonging the conjugate's half-life.

| Linker Type | Steric Hindrance | In Vitro Stability (DTT Reduction) | In Vivo Plasma Stability (Mice) | Reference |

| huC242-SPP-DM1 | None | Least Stable | Least Stable | [9] |

| huC242-SPDB-DM4 | Two methyl groups on the maytansinoid side | Intermediate Stability | Intermediate Stability | [9] |

| Hindered Linker | Two methyl groups on both sides of the disulfide | More Stable | More Stable | [11] |

| Cyclobutyl Hindered | Cyclobutyl group | Optimal Stability | Efficacious | [10] |

| Cyclopropyl Hindered | Cyclopropyl group | Optimal Stability | Not Efficacious | [10] |

Table 1: Comparison of the stability of disulfide-linked antibody-maytansinoid conjugates with varying steric hindrance. Increased steric hindrance generally correlates with increased stability.

Glutathione-Mediated Cleavage Kinetics

Experimental Protocols for Stability Assessment

A variety of in vitro and in vivo methods are employed to evaluate the stability of disulfide linkers. These assays are essential for selecting optimal linker chemistries during drug development.

In Vitro Plasma Stability Assay

This assay determines the stability of a bioconjugate in plasma from different species.

Objective: To measure the rate of drug deconjugation from an ADC in plasma.[8][12]

Methodology:

-

Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[8]

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[12]

-

Sample Processing: Stop the reaction by adding an excess of a thiol-reactive agent like N-ethylmaleimide (NEM) to cap any free thiols and prevent further disulfide exchange.

-

Analysis: Quantify the amount of intact ADC, total antibody, and released payload using techniques such as:

Dithiothreitol (DTT) Reduction Assay

This assay provides a rapid in vitro assessment of the relative stability of disulfide bonds to reduction.

Objective: To compare the susceptibility of different disulfide linkers to a strong reducing agent.

Methodology:

-

Preparation: Prepare solutions of the disulfide-linked conjugates in a suitable buffer (e.g., PBS, pH 7.4).

-

Reduction: Add DTT to a final concentration of 5-10 mM.[15]

-

Incubation: Incubate the mixture for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).[15]

-

Quenching: Stop the reaction by adding a thiol-alkylating agent (e.g., iodoacetamide) to a final concentration of 15-20 mM.[15]

-

Analysis: Analyze the samples by a suitable method, such as RP-HPLC or LC-MS, to quantify the amount of cleaved and intact conjugate.

Intracellular Cleavage Assay

This assay assesses the release of the payload within the target cells.

Objective: To measure the rate and extent of disulfide linker cleavage in a cellular environment.

Methodology:

-

Cell Culture: Culture target cells that express the relevant antigen for the ADC.

-

Incubation: Treat the cells with the ADC at a specific concentration for various time points.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Sample Preparation: Process the cell lysate to separate the payload from other cellular components, often involving protein precipitation and/or solid-phase extraction.

-

Quantification: Quantify the amount of released payload using a sensitive analytical method like LC-MS/MS.[16]

Visualizing Key Processes and Workflows

Graphical representations can aid in understanding the complex mechanisms and experimental procedures involved in the study of disulfide linker stability.

Caption: Mechanism of disulfide linker cleavage in an ADC.

Caption: Experimental workflow for an in vitro plasma stability assay.

Conclusion

The stability of disulfide linkers at physiological pH is a finely tuned characteristic that is paramount to the success of targeted therapies like ADCs. A thorough understanding of the chemical principles of thiol-disulfide exchange, the influence of the physiological redox environment, and the impact of structural modifications such as steric hindrance is essential for the rational design of effective and safe bioconjugates. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of disulfide linker stability, enabling researchers to select and optimize linkers for clinical development.

References

- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. benchchem.com [benchchem.com]

- 16. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Bioconjugation: A Technical Guide to Terminal Carboxylic Acid Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Carboxylic Acids in Bioconjugation

In the intricate world of bioconjugation, the covalent linking of biomolecules to other molecules, terminal carboxylic acid groups (-COOH) serve as a cornerstone functional group. Their prevalence in biomolecules, found at the C-terminus of proteins and within the side chains of aspartic and glutamic acid residues, makes them a readily available and versatile target for modification. This guide provides an in-depth exploration of the function and utilization of terminal carboxylic acids in bioconjugation, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the core chemical principles, provide detailed experimental protocols, present quantitative data for reaction optimization, and offer troubleshooting guidance to ensure successful conjugation strategies.

Core Chemistry: Activating the Carboxyl Group for Amide Bond Formation

The primary strategy for leveraging carboxylic acids in bioconjugation revolves around their activation to facilitate the formation of a stable amide bond with a primary amine (-NH2). The most prevalent and well-established method utilizes a carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The Role of EDC and NHS:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This water-soluble carbodiimide is the primary activating agent. It reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS: To enhance the efficiency and stability of the reaction, NHS or Sulfo-NHS is introduced. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1] This semi-stable intermediate is less prone to hydrolysis and can react efficiently with primary amines to form a stable amide bond. The use of Sulfo-NHS is preferred for reactions in aqueous buffers as it increases the water solubility of the activated molecule.

The overall reaction is a "zero-length" crosslinking process, meaning no part of the EDC or NHS molecule is incorporated into the final bond between the two conjugated molecules.

Quantitative Data for Reaction Optimization

Successful bioconjugation hinges on the careful optimization of reaction parameters. The following tables provide quantitative data to guide this process.

Table 1: pH Optimization for EDC/NHS Coupling Reactions

| Step | Optimal pH Range | Recommended Buffers | Rationale |

| Carboxylic Acid Activation | 4.5 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid) | This acidic environment is most efficient for the EDC-mediated activation of carboxyl groups.[2][3] |

| Amine Coupling | 7.0 - 8.5 | PBS (Phosphate-Buffered Saline), Borate Buffer | A neutral to slightly basic pH is required for the primary amine to be in its deprotonated, nucleophilic state for efficient reaction with the NHS ester.[2][3] |

Table 2: Half-life of NHS Esters in Aqueous Solution

The stability of the amine-reactive NHS ester is highly dependent on the pH of the solution. Higher pH leads to faster hydrolysis, which competes with the desired amidation reaction.

| pH | Temperature (°C) | Half-life |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

(Data sourced from multiple references)[4]

Table 3: Recommended Molar Ratios for EDC/NHS Coupling

The molar ratio of the coupling reagents to the carboxyl-containing molecule is a critical factor in achieving high conjugation efficiency.

| Reagent | Recommended Molar Excess (relative to -COOH) | Notes |

| EDC | 2-10 fold | A sufficient excess is needed to drive the activation reaction. However, very high concentrations can sometimes lead to protein precipitation.[2] |

| NHS/Sulfo-NHS | 2-5 fold | A higher molar ratio of NHS to EDC is often used to improve the stability of the active intermediate and increase the overall yield. |

| Amine-containing molecule | 1-20 fold | The optimal ratio depends on the specific molecules being conjugated and the desired degree of labeling. |

Visualizing the Process: Signaling Pathways and Workflows

To further elucidate the chemical processes and experimental steps, the following diagrams are provided.

Caption: The two-step reaction mechanism of EDC/NHS coupling for amide bond formation.

Caption: A typical experimental workflow for a two-step EDC/NHS bioconjugation reaction.

Experimental Protocols

The following are detailed methodologies for common bioconjugation experiments involving terminal carboxylic acids.

Protocol 1: Covalent Coupling of a Protein to a Carboxylated Surface (e.g., Microplate)

This protocol describes the immobilization of a protein onto a carboxylated surface, a common procedure in the development of immunoassays and biosensors.

Materials:

-

Carboxylated microplate

-

Protein to be immobilized (e.g., antibody)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.4

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M ethanolamine, pH 8.5

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 1% BSA in PBST

Procedure:

-

Prepare Reagents:

-

Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening to prevent condensation.

-

Prepare fresh solutions of EDC (e.g., 40 mg/mL) and Sulfo-NHS (e.g., 60 mg/mL) in Activation Buffer immediately before use. These reagents are moisture-sensitive.

-

-

Activate Carboxylated Surface:

-

Wash the wells of the carboxylated microplate three times with Activation Buffer.

-

Add 100 µL of a freshly prepared solution containing EDC (final concentration ~2 mM) and Sulfo-NHS (final concentration ~5 mM) in Activation Buffer to each well.

-

Incubate for 15-30 minutes at room temperature with gentle agitation.

-

-

Wash Activated Surface:

-

Aspirate the activation solution and wash the wells three times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.

-

-

Couple the Protein:

-

Immediately add 100 µL of the protein solution (e.g., 10-100 µg/mL in Coupling Buffer) to each well.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quench Unreacted Sites:

-

Aspirate the protein solution.

-

Add 150 µL of Quenching Buffer to each well and incubate for 30 minutes at room temperature to block any remaining active sites.

-

-

Block Non-specific Binding Sites:

-

Aspirate the Quenching Buffer and wash the wells three times with PBST.

-

Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

-

Final Wash and Storage:

-

Aspirate the Blocking Buffer and wash the wells three to five times with PBST.

-

The plate is now ready for use or can be dried and stored with a desiccant at 4°C.

-

Protocol 2: Conjugation of a Small Molecule (Hapten) to a Carrier Protein

This protocol is commonly used to generate immunogens for antibody production, where a small molecule with a carboxylic acid is conjugated to a larger carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

Materials:

-

Carrier protein (e.g., BSA, KLH)

-

Small molecule (hapten) with a terminal carboxylic acid

-

Conjugation Buffer: 0.1 M MES, pH 4.7

-

EDC

-

NHS

-

Dialysis or desalting column

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Prepare Reactants:

-

Dissolve the carrier protein in Conjugation Buffer to a concentration of 5-10 mg/mL.

-

Dissolve the hapten in a minimal amount of an organic solvent (e.g., DMSO or DMF) if it is not water-soluble, and then dilute it in Conjugation Buffer. The final concentration of the organic solvent should be less than 10%.

-

Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Conjugation Buffer.

-

-

One-Step Conjugation:

-

Combine the carrier protein and the hapten in a reaction tube. A typical molar ratio of hapten to protein is 20:1 to 50:1.

-

Add the EDC solution to the protein-hapten mixture. A 10-fold molar excess of EDC over the amount of hapten is a good starting point.

-

Add the NHS solution to the reaction mixture. A molar ratio of NHS to EDC of 1:2 is often used.

-

React for 2 hours at room temperature with gentle stirring.

-

-

Purification:

-

Remove the unreacted hapten and coupling reagents by dialysis against PBS, pH 7.4 (with several buffer changes over 24-48 hours) or by using a desalting column equilibrated with PBS.

-

-

Characterization and Storage:

-

Determine the protein concentration (e.g., by BCA or Bradford assay) and the degree of labeling (e.g., by UV-Vis spectroscopy if the hapten has a unique absorbance, or by mass spectrometry).

-

Store the conjugate at 4°C or frozen at -20°C or -80°C.

-

Troubleshooting Common Issues in Carboxylic Acid Bioconjugation

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Conjugation Yield | Inactive EDC or NHS/Sulfo-NHS. | Use fresh, high-quality reagents. Store desiccated at -20°C and warm to room temperature before opening.[2] |

| Incorrect pH of buffers. | Verify the pH of the Activation and Coupling Buffers. Use non-amine, non-carboxylate buffers like MES and PBS.[2][3] | |

| Hydrolysis of the active intermediate. | Perform the reaction steps promptly. For two-step protocols, add the amine-containing molecule immediately after washing the activated surface. | |

| Competing nucleophiles in the sample. | Ensure the sample is free from other primary amines (e.g., Tris, glycine) that can compete with the target molecule. | |

| Protein Precipitation | High concentration of EDC. | Reduce the molar excess of EDC. |

| Protein instability at the reaction pH. | Ensure the protein is soluble and stable in the chosen buffers. Consider a one-step protocol at a compromise pH if necessary. | |

| Aggregation upon conjugation. | Optimize the degree of labeling by adjusting the molar ratio of the molecule being conjugated. | |

| High Non-specific Binding | Incomplete quenching or blocking. | Ensure thorough quenching of unreacted sites and effective blocking of the surface with an appropriate blocking agent (e.g., BSA, casein). |

| Inadequate washing. | Increase the number and duration of wash steps. Include a mild detergent like Tween-20 in the wash buffer. |

Characterization of the Bioconjugate

Following conjugation, it is essential to characterize the product to confirm successful coupling and determine key parameters.

-

UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, to estimate the degree of labeling.

-

Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the covalent linkage and allowing for the determination of the number of molecules attached per protein (drug-to-antibody ratio, DAR, in the case of ADCs).[4]

-

High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) can be used to assess for aggregation, while reverse-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC) can be used to separate and quantify different conjugated species.[4][5]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can visualize the increase in molecular weight of the protein after conjugation.

-

Functional Assays: It is crucial to perform functional assays (e.g., ELISA for antibodies, enzyme activity assays) to ensure that the biological activity of the protein has been retained after conjugation.[6]

Conclusion

Terminal carboxylic acid groups are indispensable functional targets in the field of bioconjugation. The well-established EDC/NHS chemistry provides a robust and versatile method for creating stable amide bonds, enabling the development of a wide array of bioconjugates for research, diagnostic, and therapeutic applications. By understanding the core chemistry, optimizing reaction conditions based on quantitative data, following detailed protocols, and performing thorough characterization, researchers can successfully harness the power of carboxylic acid chemistry to advance their scientific endeavors.

References

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmafocusamerica.com [pharmafocusamerica.com]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adcreview.com [adcreview.com]

Methodological & Application

Application Notes and Protocols for Activating Acid-PEG8-S-S-PEG8-acid with EDC/NHS

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the activation of the bifunctional, disulfide-containing linker, Acid-PEG8-S-S-PEG8-acid, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure is a critical first step in bioconjugation, enabling the covalent attachment of this crosslinker to amine-containing molecules such as proteins, peptides, antibodies, and small molecule drugs. The resulting activated NHS ester is a semi-stable intermediate that readily reacts with primary amines to form a stable amide bond.[1] The inclusion of a disulfide bond within the polyethylene glycol (PEG) spacer allows for the creation of conjugates that can be cleaved under reducing conditions, a valuable feature for drug delivery systems.

The EDC/NHS chemistry proceeds in two main steps. First, EDC activates the carboxylic acid groups of the PEG linker to form a highly reactive O-acylisourea intermediate.[1] To improve the efficiency and stability of this intermediate in aqueous solutions, NHS is added to convert it into a more stable NHS ester.[1] This two-step, one-pot reaction is a robust and versatile method for creating customized bioconjugates.[1]

Materials and Reagents

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[2]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3][4]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][4]

-

Amine-containing molecule (e.g., protein, peptide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.5, 1 M Glycine, or 1 M hydroxylamine

-

Desalting columns or dialysis equipment

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, and reaction time. The following tables summarize typical molar ratios and reaction conditions.

Table 1: Recommended Molar Ratios for Activation Reaction

| Reagent | Molar Ratio (relative to this compound) | Common Starting Point | Reference |

| EDC | 2 - 10 fold molar excess | 4-fold excess | [1][5] |

| NHS/Sulfo-NHS | 1.2 - 2.5 fold molar excess over EDC | 2-fold excess over EDC | [1][5] |

Table 2: Recommended pH and Time for Reaction Steps

| Reaction Step | pH Range | Optimal pH | Duration | Temperature | Reference |

| Activation | 4.5 - 7.2 | 5.0 - 6.0 | 15 - 30 minutes | Room Temperature | [2][3][4][5] |

| Conjugation | 7.0 - 8.5 | 7.2 - 7.5 | 2 hours - Overnight | Room Temperature or 4°C | [3][4][5] |

Experimental Protocols

This protocol describes a two-step aqueous method for activating this compound and conjugating it to an amine-containing molecule.

Step 1: Activation of this compound

-

Reagent Preparation:

-

Equilibrate the this compound, EDC, and NHS vials to room temperature before opening to prevent moisture condensation.[2][5]

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).[3][4]

-

Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer (0.1 M MES, pH 6.0). For example, prepare 10 mg/mL solutions. EDC solutions are not stable and must be used promptly.[5]

-

-

Activation Reaction:

-

In a reaction tube, add the desired amount of this compound stock solution.

-

Add the appropriate volume of EDC stock solution to achieve the desired molar excess (e.g., 4-fold molar excess).

-

Immediately add the appropriate volume of NHS stock solution to achieve the desired molar excess (e.g., 2-fold molar excess over EDC).

-

Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[1][3][4]

-

Step 2: Conjugation to Amine-Containing Molecule

-

pH Adjustment:

-

Following the activation step, it is recommended to either remove the excess activation reagents or adjust the pH for the conjugation reaction.

-

Option A (Recommended): Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step prevents unwanted side reactions with the target molecule.

-

Option B: If a desalting step is not performed, raise the pH of the activated linker solution to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.[3][4][5]

-

-

Conjugation Reaction:

-

Immediately add the activated this compound solution to your amine-containing molecule, which should be dissolved in Coupling Buffer. The molar ratio of the activated linker to the target molecule should be optimized for the desired degree of labeling, with a 1.5 to 10-fold molar excess of the linker being a good starting point.[1]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1][3][4]

-

-

Quenching the Reaction:

Step 3: Purification and Characterization

-

Purification:

-

Remove excess reagents, byproducts, and unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[1]

-

-

Characterization:

-

Analyze the purified conjugate using methods such as SDS-PAGE to confirm conjugation.

-

Use techniques like mass spectrometry to determine the degree of labeling (the number of PEG linkers attached to the molecule).

-

Visualizations

Caption: Chemical reaction pathway for EDC/NHS activation and conjugation.

Caption: Experimental workflow for the two-step conjugation process.

References

Application Notes and Protocols for the Conjugation of Acid-PEG8-S-S-PEG8-acid to Antibody Lysine Residues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.[1] This document provides detailed protocols for the conjugation of a bifunctional, cleavable linker, Acid-PEG8-S-S-PEG8-acid, to the lysine residues of an antibody.

The this compound linker features two polyethylene glycol (PEG) spacers to enhance solubility and a disulfide bond that is stable in circulation but can be cleaved in the reducing intracellular environment of target cells to release the payload.[2] The terminal carboxylic acid groups allow for a two-step conjugation to the amine groups of lysine residues on the antibody via the formation of an active N-hydroxysuccinimide (NHS) ester. Lysine conjugation is a well-established method for producing ADCs, though it typically results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs).[][4]

Principle of the Method

The conjugation process involves two main stages:

-

Activation of the Linker: The carboxylic acid groups of the this compound linker are activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and amine-reactive NHS ester. This reaction is most efficient at a slightly acidic pH (4.5-7.2).

-

Conjugation to the Antibody: The NHS-activated linker is then reacted with the antibody in a slightly basic buffer (pH 7-8). The primary amine groups on the side chains of lysine residues on the antibody surface act as nucleophiles, attacking the NHS ester to form a stable amide bond.

Following the conjugation reaction, the resulting ADC is purified to remove unreacted linker, payload, and any aggregated protein. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

Required Materials

Reagents:

-

Antibody of interest (in a suitable buffer, e.g., PBS, pH 7.4)

-

This compound linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 4.5-5.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification Buffers (e.g., PBS for Size-Exclusion Chromatography)

-

Payload with a compatible functional group for attachment to the other end of the linker (if not pre-attached)

Equipment:

-

Reaction vials

-

Magnetic stirrer and stir bars

-

pH meter

-

Spectrophotometer (for concentration and DAR determination)

-

Chromatography system (e.g., FPLC or HPLC)

-